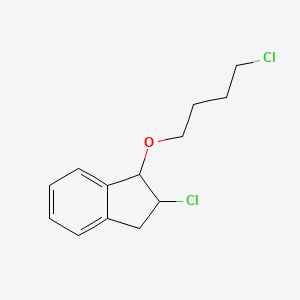![molecular formula C13H9ClN6O B14143231 4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide CAS No. 879581-80-3](/img/structure/B14143231.png)
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound that contains a tetrazole ring, a pyridine ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Pyridine Derivative: The tetrazole derivative is then coupled with a pyridine-3-carboxylic acid derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with altered functional groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or photonic properties.
Pharmaceuticals: Potential as an active pharmaceutical ingredient (API) in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylic acids, potentially interacting with biological targets in a similar manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]pyridine-3-carboxamide
- 4-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]pyridine-3-carboxamide
- 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide
Uniqueness
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the specific positioning of the tetrazole ring and the chloro group, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological properties compared to similar compounds.
Propriétés
Numéro CAS |
879581-80-3 |
|---|---|
Formule moléculaire |
C13H9ClN6O |
Poids moléculaire |
300.70 g/mol |
Nom IUPAC |
4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9ClN6O/c14-12-4-5-15-7-11(12)13(21)17-9-2-1-3-10(6-9)20-8-16-18-19-20/h1-8H,(H,17,21) |
Clé InChI |
SNNDKSQHONUYFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=CN=C3)Cl |
Solubilité |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


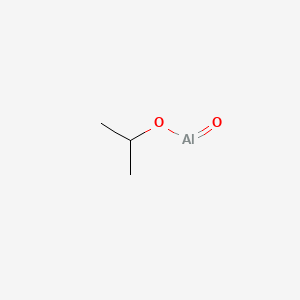
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)

![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)
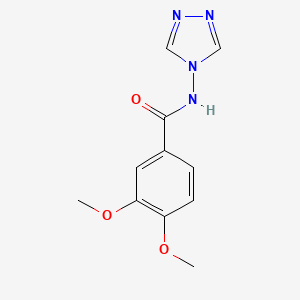

![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)
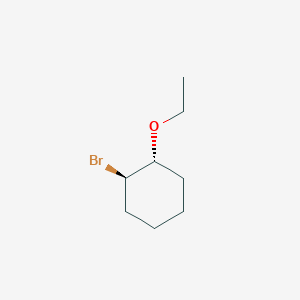
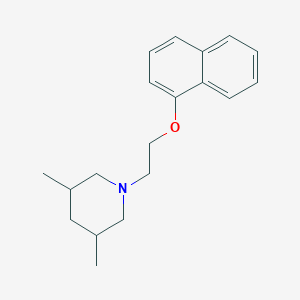
![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)

![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)
